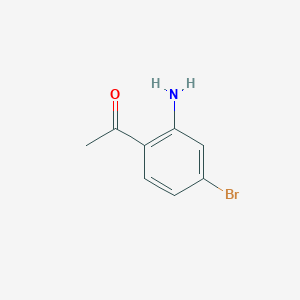

1-(2-Amino-4-bromophenyl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-amino-4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGAXUAOILUCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561073 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123858-51-5 | |

| Record name | 1-(2-Amino-4-bromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-4-bromophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Transformations

Established Synthetic Pathways for 1-(2-Amino-4-bromophenyl)ethanone

The synthesis of this compound can be achieved through various established routes, primarily deriving from acetophenone (B1666503) and involving halogenation reactions.

Acetophenone-Derived Synthetic Approaches

A common starting point for the synthesis of this compound is 2'-aminoacetophenone (B46740). One documented method involves the bromination of 2'-aminoacetophenone using pyridinium (B92312) tribromide. researchgate.net Another approach starts with p-aminoacetophenone, which is brominated using N-bromosuccinimide in toluene (B28343) to yield 4-amino-3-bromoacetophenone. prepchem.com

Alternatively, the synthesis can commence from 1-(4-bromophenyl)ethanone. This precursor can be converted to its oxime, 1-(4-bromophenyl)ethanone oxime, using hydroxylamine (B1172632) hydrochloride. orgsyn.org While this specific oxime is a step in a different synthesis, it highlights the manipulation of acetophenone structures.

A related transformation is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.cn This reaction is catalyzed by Lewis acids and allows for ortho- and para-acylation, which can be controlled by reaction conditions such as temperature. wikipedia.orgorganic-chemistry.org For instance, the Fries rearrangement of N-acetyl-3-bromoaniline could potentially yield an aminobromoacetophenone isomer.

The Sandmeyer reaction provides another route, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt. wikipedia.orgorganic-chemistry.org This powerful reaction, often catalyzed by copper(I) salts, can be used to introduce a bromine atom onto the aromatic ring of an aminoacetophenone derivative. wikipedia.orgnih.gov

Alpha-Bromoketone Formation via Halogenation

The formation of α-bromoketones is a key transformation in organic synthesis. The treatment of ketones with bromine (Br2) in the presence of an acid catalyst results in the formation of a C-Br bond at the alpha position. masterorganicchemistry.com This reaction proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com Various brominating agents, such as N-bromosuccinimide (NBS), can also be employed. masterorganicchemistry.com

A versatile one-pot method for synthesizing α-bromoketones from secondary alcohols utilizes ammonium (B1175870) bromide and oxone. This process involves the oxidation of the alcohol to a ketone, followed by oxidative bromination. rsc.org While not a direct synthesis of the title compound, these methods are fundamental for creating related structures. For example, the bromination of an appropriate acetophenone derivative is a crucial step. The reaction of 2-aminoacetophenone (B1585202) with pyridinium tribromide has been reported to yield 2-amino-5-bromoacetophenone. researchgate.net

Analogous Synthetic Strategies and Advanced Precursor Chemistry

Beyond the direct synthesis of this compound, analogous strategies involving multi-step halogenation, protecting groups, and advanced coupling reactions offer broader applications in the synthesis of related aminophenyl ethanones and α-amino ketones.

Multi-step Halogenation and Protecting Group Chemistry for Related Aminophenyl Ethanones

In multi-step syntheses, protecting groups are often essential to prevent unwanted side reactions of reactive functional groups like amines. utdallas.edu The acetylation of an aniline (B41778), for instance, converts the highly activating amino group into a less reactive acetamido group. quora.comrsc.orgresearchgate.net This deactivation allows for more controlled electrophilic aromatic substitution, such as monobromination. quora.comrsc.org After the desired substitution, the protecting acetyl group can be removed by hydrolysis to regenerate the amine. rsc.org This strategy is crucial for preparing specific isomers, such as p-bromoaniline from aniline. quora.com

The use of protecting groups is a widely adopted strategy in organic synthesis to manage the reactivity of functional groups during intermediate steps. utdallas.eduorganic-chemistry.org Various protecting groups for amines are available, each with specific conditions for introduction and removal. organic-chemistry.orgnih.gov

Oxidative Cross-Coupling Reactions of Alpha-Amino Ketones

Oxidative cross-coupling reactions have emerged as powerful tools for the synthesis of α-amino ketones. Palladium-catalyzed oxidative cross-coupling allows for the synthesis of α-aryl α-amino ketones through the direct C-H oxidation of α-aminocarbonyl compounds and subsequent arylation. rsc.orgnih.gov This method offers a broad scope and provides the desired products in moderate to excellent yields. rsc.orgnih.gov

Similarly, rhodium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of unsymmetrical 2,2'-diaminobiaryls from aniline derivatives. nih.gov Rhodium catalysis is also employed in the asymmetric hydrogenation of α-dehydroamino ketones to produce chiral α-amino ketones with high enantioselectivity. nih.gov

Copper-catalyzed reactions are also prevalent in the synthesis of α-amino ketones and their derivatives. organic-chemistry.orgacs.orgchemrxiv.org For example, copper(II) bromide can catalyze the direct α-amination of ketones, esters, and aldehydes. organic-chemistry.orgacs.org Furthermore, copper-catalyzed reductive coupling enables the enantioselective aminoallylation of ketones to produce chiral 1,2-aminoalcohols. acs.org An I2-catalyzed oxidative cross-coupling of α-amino ketones with alcohols provides a metal-free approach to α-carbonyl N,O-acetals. nih.govorganic-chemistry.orgacs.org

These advanced coupling methodologies highlight the diverse and evolving landscape of synthetic strategies applicable to the formation of C-N and C-C bonds adjacent to a carbonyl group, which are central to the structure of this compound and its analogs.

Chemical Reactivity and Mechanistic Investigations of 1 2 Amino 4 Bromophenyl Ethanone

Fundamental Chemical Transformations

The chemical behavior of 1-(2-Amino-4-bromophenyl)ethanone is characterized by its susceptibility to a range of chemical reactions, including oxidation, reduction, and substitution, which allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Oxidation Reactions with Diverse Oxidizing Agents

The oxidation of aminophenones can be a complex process, with the outcome depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in readily available literature, the oxidation of related aminoketones suggests potential pathways. Strong oxidizing agents can lead to the degradation of the molecule. However, milder oxidizing agents might selectively target the amino group or the acetyl side chain. For instance, the oxidation of primary amines can, under certain conditions, yield nitro compounds or lead to oxidative coupling reactions. The acetyl group, being a deactivating group, offers some stability to the aromatic ring against oxidative cleavage.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Strong Oxidants (e.g., KMnO4) | Ring cleavage, complex mixtures | Harsh conditions |

| Mild Oxidants | Nitroacetophenone derivatives, oxidative coupling products | Controlled conditions |

Note: This table represents potential reactions based on the general reactivity of aminophenones, as specific experimental data for this compound is limited.

Reduction Reactions Utilizing Various Reducing Agents

The reduction of this compound can selectively target the ketone functionality. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are expected to reduce the acetyl group to a secondary alcohol, yielding 1-(2-Amino-4-bromophenyl)ethanol. youtube.com The choice of reducing agent and solvent system is crucial to avoid side reactions, such as the reduction of the bromo substituent, which is generally more resistant to these hydride reagents under standard conditions.

| Reducing Agent | Product | Typical Reaction Conditions |

| Sodium Borohydride (NaBH4) | 1-(2-Amino-4-bromophenyl)ethanol | Methanol or ethanol (B145695) as solvent, room temperature |

| Lithium Aluminum Hydride (LiAlH4) | 1-(2-Amino-4-bromophenyl)ethanol | Anhydrous ether or THF as solvent, followed by aqueous workup |

Substitution Reactions and Halogen Atom Reactivity

The bromine atom on the aromatic ring of this compound is a key site for substitution reactions, particularly those catalyzed by transition metals. However, the reactivity of the ring is also influenced by the presence of the activating amino group and the deactivating acetyl group. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions relative to it. doubtnut.com Since the para position is blocked by the bromine atom, and one ortho position is occupied by the acetyl group, the remaining ortho position (C3) is a likely site for electrophilic attack. However, steric hindrance from the adjacent acetyl group might influence the feasibility of such reactions.

The bromine atom itself can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the bromo substituent can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds.

Role as a Precursor in Heterocyclic Compound Synthesis

The presence of both an amino group and a ketone in an ortho relationship makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems.

Cyclization Reactions Leading to Cinnolinone Derivatives

Cinnolinone derivatives are an important class of heterocyclic compounds with diverse biological activities. The synthesis of cinnolinones can be achieved through various cyclization strategies. One potential route involving a derivative of this compound would be the diazotization of the amino group followed by an intramolecular cyclization. For instance, diazotization of an o-aminophenyl compound can lead to a diazonium salt, which can then undergo cyclization to form the cinnoline (B1195905) ring system. While direct experimental procedures starting from this compound are not explicitly detailed in the provided search results, the general principle of using ortho-aminoaryl ketones as precursors for cinnolines is established in heterocyclic chemistry. researchgate.net The synthesis of a 7-bromo-substituted cinnoline derivative has been reported, highlighting the utility of bromo-substituted precursors in accessing this class of compounds. chemrxiv.org

Formation of Substituted Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. While this compound itself is not an α-haloketone, it can be readily converted into one. For example, bromination of the acetyl group would yield 2-bromo-1-(2-amino-4-bromophenyl)ethanone. This α-halo derivative can then react with a thioamide, such as thiourea (B124793), to form a 2-aminothiazole (B372263) derivative. mdpi.comresearchgate.net The amino group on the phenyl ring can be subsequently modified. The synthesis of 2-amino-4-arylthiazole derivatives from substituted acetophenones is a well-established synthetic route. mdpi.comresearchgate.net

A general reaction scheme for the synthesis of a substituted thiazole from this compound is as follows:

α-Bromination: The acetyl group of this compound is brominated to yield 2-bromo-1-(2-amino-4-bromophenyl)ethanone.

Cyclocondensation: The resulting α-bromo ketone is then reacted with thiourea in a suitable solvent, such as ethanol, to yield 2-amino-4-(2-amino-4-bromophenyl)thiazole. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-1-(2-amino-4-bromophenyl)ethanone | Thiourea | 2-Amino-4-(2-amino-4-bromophenyl)thiazole |

This versatile synthesis allows for the introduction of various substituents on the thiazole ring and the phenyl group, leading to a diverse library of compounds with potential applications in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives via Condensation Reactions

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent like guanidine (B92328) or urea. bu.edu.eg While direct examples using this compound are not prevalent in the cited literature, the general and widely used method for constructing a pyrimidine ring involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride. nih.govnih.gov

Following this established synthetic logic, this compound can first be subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form the corresponding chalcone (B49325). This intermediate, possessing the requisite 1,3-dielectrophilic character, can then undergo a cyclocondensation reaction with guanidine. The reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) in ethanol, under reflux conditions. nih.gov The amino group on the phenyl ring of the starting ketone would be retained in the final pyrimidine product, offering a site for further functionalization. The bromo substituent would also be carried through the reaction sequence. For instance, the reaction of a chalcone derived from this compound with guanidinium (B1211019) hydrochloride would be expected to yield a 2-amino-4,6-diarylpyrimidine derivative. nih.gov

A study on the synthesis of new 2-amino pyrimidine derivatives started from 1-(3,5-dibromo-2-hydroxy-4-methylphenyl) ethanone, which was first converted to chalcones and then reacted with guanidine hydrochloride using potassium tert-butoxide as a base. ijprs.com This further supports the feasibility of a similar reaction pathway for this compound.

Table 1: Representative General Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| Chalcone | Guanidine Hydrochloride | NaOH, Ethanol | 2-Aminopyrimidine nih.gov |

| Benzaldehyde, Cyclopentanone | Urea | YbCl3 | Pyrimidine derivative bu.edu.eg |

Generation of Chromene Derivatives from Related Phenones

Chromene scaffolds, particularly 2-amino-4H-chromenes, are readily synthesized through one-pot, three-component reactions. ias.ac.in A common and efficient method involves the condensation of an aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or naphthol). researchgate.netnih.gov These reactions are often catalyzed by a base, such as piperidine (B6355638) or ammonium (B1175870) acetate, and can be promoted by microwave irradiation or other green chemistry techniques. ias.ac.inresearchgate.net

While the direct use of this compound in this specific three-component reaction is not explicitly detailed, the fundamental reactivity of phenones suggests its potential as a precursor. The synthesis of 2-amino-3-cyano-4H-chromenes has been demonstrated using various substituted aldehydes, malononitrile, and phenols like 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol. nih.gov The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.

Given this mechanism, a related phenone could potentially participate in similar transformations. The synthesis of 2-amino-4H-chromene derivatives has been achieved using a variety of catalysts and conditions, highlighting the versatility of this approach. researchgate.netnih.gov

Table 2: Examples of Three-Component Synthesis of 2-Amino-4H-chromenes

| Aldehyde | Activated Methylene | Phenol Component | Catalyst | Product |

| Aromatic Aldehydes | Malononitrile | α- or β-Naphthol | FeTiO3 (magnetic catalyst) | 2-Amino-4H-benzochromenes researchgate.net |

| 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Malononitrile | 2-Naphthols | Ammonium Acetate | 2-Amino-4H-chromenes ias.ac.in |

| Substituted Aromatic Aldehyde | Malononitrile | 2-Naphthol | MOF-5 | 2-Amino-4H-chromenes nih.gov |

| Salicylaldehyde | Malononitrile | Nitroalkanes | Baker's Yeast | 2-Amino-4H-chromenes nih.gov |

Synthesis of Thiadiazinium Bromides

A direct and relevant synthetic application involving a closely related bromo-substituted phenone is the formation of 1,3,4-thiadiazinium bromides. Research has shown that reacting α-halo ketones, such as 2-bromo-1-(4-bromophenyl)ethanone, with 4-substituted thiosemicarbazides in ethanol at room temperature leads to the formation of 2-substituted amino-1,3,4-thiadiazin-3-ium bromides in excellent yields. rsc.org

The proposed mechanism involves the initial reaction of the more nucleophilic nitrogen of the thiosemicarbazide (B42300) with the carbonyl group of the α-halo ketone. This is followed by an intramolecular cyclization where the sulfur atom displaces the bromine atom to form the six-membered thiadiazine ring. rsc.orgresearchgate.net Given that this compound is an acetophenone (B1666503) derivative, it would first need to be α-brominated to become a suitable substrate for this reaction. The resulting α-bromo-1-(2-amino-4-bromophenyl)ethanone could then react with various thiosemicarbazides to generate a library of novel thiadiazinium bromides. The reaction proceeds efficiently without the need for a catalyst. rsc.org

Table 3: Synthesis of 2-Amino-1,3,4-thiadiazin-3-ium Bromides

| α-Halo Ketone | Thiosemicarbazide | Solvent | Conditions | Product |

| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Substituted thiosemicarbazides | Ethanol | Room Temperature | 2-Substituted amino-1,3,4-thiadiazin-3-ium bromide rsc.org |

| Phenacyl Bromide | N-amino-N'-methylazolethiones | Ethanol | - | Azolo[b]1,3,4-thiadiazinium bromides researchgate.net |

Advanced Synthetic Exploitations and Catalytic Transformations

The reactivity of the aryl ketone moiety in this compound extends beyond simple condensation reactions, allowing for its participation in more complex and modern synthetic methodologies.

Carbon-Carbon Bond Activation and Homologation Reactions of Aryl Ketones

Transition metal-catalyzed carbon-carbon bond activation has emerged as a powerful strategy for skeletal reorganization. Aryl ketones, including structures related to this compound, can undergo transformations via the cleavage of the Ar-C(O) bond. researchgate.netnih.gov A notable application is the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes. researchgate.netnih.gov This process, often promoted by a specific ligand, involves the cleavage of the aryl-carbonyl bond and subsequent cross-coupling with alkenols. researchgate.netnih.gov

Another significant advancement is a palladium-catalyzed, ligand-promoted β-carbon elimination strategy that activates the C-C bond in aryl ketones. nih.gov This method allows for a range of transformations, converting aryl ketones into valuable products like aryl borates, biaryls, aryl nitriles, and aryl alkenes. The use of a pyridine-oxazoline ligand has been shown to be crucial for the success of these catalytic transformations. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules, demonstrating its broad utility. nih.gov

Table 4: C-C Bond Activation and Transformation of Aryl Ketones

| Transformation | Catalytic System | Key Features | Resulting Products |

| Multi-carbon Homologation | Transition Metal Catalyst with Ligand | Ar-C(O) bond cleavage, cross-coupling with alkenols | Long-chain ketones and aldehydes researchgate.netnih.gov |

| Borylation, Biaryl formation, etc. | Pd-catalysis with Pyridine-oxazoline ligand | β-carbon elimination strategy | Aryl borates, biaryls, aryl nitriles, aryl alkenes nih.gov |

Photo-Excited Aryl Ketone Reactivity in Photoredox Catalysis

Aryl ketones, upon photo-excitation, can act as potent photocatalysts, mediating a variety of synthetic transformations. thieme-connect.com The photo-excited triplet state of an aryl ketone is a versatile reactive species capable of engaging in triplet energy transfer, hydrogen atom transfer (HAT), and photo-induced electron transfer (PET). nih.gov

Recent research has focused on harnessing the PET reactivity of photo-excited aryl ketones in catalysis. nih.gov For instance, thioxanthone catalysts, which are a type of aryl ketone, can act as excited-state reductants, enabling the direct C-H imidation and acyloxylation of arenes through an oxidative quenching cycle. nih.gov

Furthermore, the combination of photoredox catalysis with organocatalysis has enabled the direct β-arylation of saturated ketones and aldehydes. scispace.comprinceton.edu In this dual catalytic system, an enamine intermediate is formed from the ketone, which is then oxidized by the photo-excited catalyst to generate a β-enaminyl radical. This radical can then couple with an aryl partner. scispace.comprinceton.eduresearchgate.net This methodology allows for the functionalization of the typically inert β-position of ketones. researchgate.net The reactivity of this compound in such photoredox systems could lead to novel β-functionalized derivatives.

Table 5: Reactivity Modes of Photo-Excited Aryl Ketones

| Catalytic Mode | Description | Example Transformation |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom to generate a radical intermediate. | C-H functionalization nih.gov |

| Photo-induced Electron Transfer (PET) | The excited state acts as a single-electron oxidant or reductant. | C-H imidation and acyloxylation of arenes nih.gov |

| Dual Catalysis (Photoredox + Organocatalysis) | Combination of a photocatalyst and an organocatalyst to enable novel reactivity. | Direct β-arylation of ketones and aldehydes scispace.comprinceton.edu |

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govbeilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity, as multiple bonds are formed in one pot. nih.gov

The synthesis of heterocyclic systems, such as the previously mentioned chromenes, is a prime example of a multicomponent reaction. ias.ac.in Domino reactions often involve an initial intermolecular reaction that triggers a series of intramolecular transformations. nih.govuni-rostock.de For example, domino Knoevenagel/hetero-Diels-Alder reactions are used to build complex heterocyclic frameworks. nih.gov

While specific domino processes originating from this compound are not detailed in the provided search results, its structure lends itself to the design of such sequences. The amino and ketone functionalities can be envisioned to participate in sequential reactions. For instance, an initial reaction at the ketone could be followed by a cyclization involving the amino group. The development of novel MCRs and domino reactions involving this compound could provide rapid access to diverse and structurally complex heterocyclic libraries. uni-rostock.de

Table 6: Overview of Multicomponent and Domino Reactions

| Reaction Type | Key Principle | Common Applications |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. | Synthesis of chromenes, pyrimidines, and other heterocycles. ias.ac.innih.gov |

| Domino (Cascade) Reaction | A sequence of reactions where the subsequent transformation is triggered by the functionality formed in the previous step. | Synthesis of complex natural products and polycyclic systems. nih.govbeilstein-journals.org |

Nucleophilic Coupling Reactions (e.g., C-S and C-N Bond Formation)

The presence of both an amino group and a bromine substituent on the aromatic ring, along with the acetyl group, makes this compound a versatile precursor for various nucleophilic coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, particularly for the synthesis of heterocyclic systems. The reactivity of this compound is primarily centered around the carbon-bromine (C-Br) bond, which can readily participate in metal-catalyzed cross-coupling reactions to form new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

C-S Bond Formation Reactions

The formation of C-S bonds using this compound as a starting material is a key step in the synthesis of sulfur-containing heterocyclic compounds, such as benzothiazines. These reactions typically involve the coupling of the aryl bromide with a sulfur-containing nucleophile, often catalyzed by a transition metal like copper or palladium.

One common strategy involves the reaction of a substituted bromoacetophenone with a thiol-containing compound. For instance, the synthesis of 1,4-benzothiazine derivatives can be achieved through the reaction of 2-aminothiophenols with α-bromoacetophenones. In this type of reaction, the sulfur atom of the 2-aminothiophenol (B119425) acts as a nucleophile, attacking the α-carbon of the bromoacetophenone and displacing the bromide ion. nih.gov This initial C-S bond formation is often followed by an intramolecular cyclization involving the amino group of the thiophenol and the carbonyl group of the acetophenone, leading to the formation of the benzothiazine ring system.

While direct examples using this compound are not extensively detailed in the provided literature, the principles of copper- and palladium-catalyzed C-S cross-coupling reactions are well-established and applicable. umich.edu Copper-catalyzed methods, in particular, have seen significant advancements and are widely used for forming aryl-sulfur bonds. umich.edu

Table 1: Representative C-S Bond Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Bond Formed |

|---|---|---|---|---|

| Substituted α-bromoacetophenone | 2-Aminothiophenol | Trimethylamine, Diethyl ether, Reflux | 2-Aryl-1,4-benzothiazine | C-S, C-N |

This table illustrates general reaction types relevant to the functional groups present in this compound.

C-N Bond Formation Reactions

The formation of C-N bonds is another critical transformation involving this compound. These reactions are pivotal for introducing new nitrogen-containing substituents or for constructing nitrogen-based heterocyclic rings. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the premier methods for achieving these transformations with high efficiency and functional group tolerance. researchgate.net

For example, the reaction of 1-(4-bromophenyl)ethanone with aqueous ammonia (B1221849) can be efficiently catalyzed by a sulfonato-Cu(salen) complex in water to produce 4-aminoacetophenone in high yields. researchgate.net This demonstrates the feasibility of C-N bond formation at the aryl bromide position. Similarly, palladium-catalyzed reactions are extensively used for coupling aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles. nih.govnih.gov The general catalytic cycle for these palladium-catalyzed reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com

The amino group already present in this compound can also influence the course of these reactions, potentially participating in intramolecular cyclizations or requiring protection depending on the desired outcome.

Table 2: Representative C-N Bond Formation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Bond Formed |

|---|---|---|---|---|

| 1-(4-bromophenyl)ethanone | Aqueous Ammonia | Sulfonato–Cu(salen) complex, NaOH, Water | 4-Aminoacetophenone | C-N |

| Aryl Halide | Amine/Amide | Palladium Catalyst (e.g., Pd(OAc)2), Ligand, Base | Aryl Amine/Amide | C-N |

This table illustrates general reaction types relevant to the functional groups present in this compound.

The utility of these nucleophilic coupling reactions extends to the synthesis of a wide array of complex molecules and is a cornerstone of modern synthetic organic chemistry. The dual functionality of this compound makes it a valuable building block for creating diverse chemical libraries for various applications.

Advanced Spectroscopic and Structural Characterization of 1 2 Amino 4 Bromophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-(2-Amino-4-bromophenyl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Assignment

The ¹H NMR spectrum is instrumental in assigning the configuration of the protons within the molecule. The spectrum exhibits distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a comprehensive map of the carbon framework of the molecule. bldpharm.com Key resonances include those for the carbonyl carbon of the ketone, the carbon atoms of the benzene ring, and the methyl carbon of the acetyl group. The chemical shifts are influenced by the electronic effects of the amino and bromo substituents on the aromatic ring.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.65 (d, J=8.5 Hz, 1H) | Aromatic CH |

| 7.05 (d, J=1.8 Hz, 1H) | Aromatic CH |

| 6.85 (dd, J=8.5, 1.8 Hz, 1H) | Aromatic CH |

| 6.10 (s, 2H) | NH₂ |

| 2.50 (s, 3H) | CH₃ |

| Chemical Shift (ppm) | Assignment |

| 200.1 | C=O |

| 151.2 | C-NH₂ |

| 133.5 | Aromatic CH |

| 121.8 | Aromatic C-Br |

| 120.5 | Aromatic CH |

| 118.9 | Aromatic C-C=O |

| 117.6 | Aromatic CH |

| 28.2 | CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and offers insights into its fragmentation pathways under ionization. bldpharm.com The molecular ion peak corresponds to the exact mass of the compound. uni.lunih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).

Common fragmentation patterns observed in the mass spectrum include the loss of a methyl group (CH₃) and the cleavage of the bond between the carbonyl group and the aromatic ring. libretexts.org

| Mass Spectrometry Data | |

| m/z | Assignment |

| 213/215 | [M]⁺ |

| 198/200 | [M-CH₃]⁺ |

| 185/187 | [M-CO]⁺ |

| 157/159 | [M-COCH₃]⁺ |

| 76 | [C₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. bldpharm.com The IR spectrum displays characteristic absorption bands that confirm the presence of the amino group, the carbonyl group, and the aromatic ring.

The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is observed as a strong absorption band around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in the spectrum.

| IR Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3480, 3360 | N-H stretch (asymmetric and symmetric) |

| 1665 | C=O stretch |

| 1610, 1570 | C=C stretch (aromatic) |

| 1360 | C-N stretch |

| 820 | C-H bend (aromatic) |

| 560 | C-Br stretch |

Additional Spectroscopic Characterization (e.g., UV-Vis and Fluorescence Spectroscopy)

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. nih.gov The spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π-π* and n-π* transitions associated with the aromatic ring and the carbonyl group. The positions of these bands are influenced by the amino and bromo substituents.

Applications in Medicinal Chemistry and Organic Synthesis Research

Role as a Versatile Intermediate in Pharmaceutical Synthesis

1-(2-Amino-4-bromophenyl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemshuttle.com Its chemical structure provides a scaffold that can be readily modified to produce a variety of derivatives with potential therapeutic applications. The presence of the amino and bromo groups allows for a range of chemical reactions, making it a flexible starting point for the synthesis of more complex molecules. This adaptability has made it a compound of interest for researchers in the field of medicinal chemistry.

Development of Biologically Active Derivatives

Researchers have successfully synthesized numerous derivatives of this compound and evaluated their biological activities across several therapeutic areas.

Derivatives of this compound have demonstrated notable cytotoxic activity against several human cancer cell lines. For instance, various synthesized compounds have been tested against breast cancer cell lines like MDA-MB-231 and MCF-7, as well as colon cancer cell lines such as HT-29. nih.govnih.govnih.govnih.govresearchgate.netkaist.ac.kr

Studies have shown that certain 1,3,4-thiadiazole (B1197879) derivatives exhibit weak to moderate anticancer activity against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. nih.gov Similarly, some 4-anilinoquinolinylchalcone derivatives have shown high cytotoxicity in breast cancer cells while exhibiting low toxicity in normal cells. nih.gov Furthermore, research on 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives has indicated pronounced cytotoxic activity against breast cancer cell lines, including MDA-MB-231 and MCF7. nih.gov The anti-proliferative effects of a novel 1,2,4-triazine (B1199460) sulfonamide derivative have been observed in colon cancer cell lines like HT-29. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazoles | MCF-7, MDA-MB-231 | Weak to moderate cytotoxic activity | nih.gov |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 | High cytotoxicity | nih.gov |

| 1,3-Oxazolopyrimidines | MDA-MB-231, MCF7 | Pronounced cytotoxic activity | nih.gov |

| 1,2,4-Triazine Sulfonamides | HT-29 | Anti-proliferative effect | mdpi.com |

The development of resistance to existing antimicrobial and antifungal agents has spurred the search for new and effective treatments. Derivatives of this compound have shown promise in this area. For example, certain piperidine (B6355638) derivatives have been found to inhibit the growth of bacteria such as S. aureus, B. subtilis, E. coli, and the fungus C. albicans. nih.gov The specific type and position of halogen and piperidine substituents have been shown to significantly influence the antimicrobial activity. nih.gov

Inflammation is a key factor in a multitude of chronic diseases. nih.gov Research into the anti-inflammatory properties of compounds derived from aminothiophene scaffolds, which can be synthesized from precursors like this compound, has yielded positive results. nih.govresearchgate.net Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit anti-inflammatory activity by activating the NRF2 pathway. nih.govnih.govresearchgate.net This activation helps to reverse the increased levels of pro-inflammatory cytokines and mediators. nih.govresearchgate.net In vitro studies using heat-induced albumin denaturation have also demonstrated the anti-inflammatory potential of some 2,5-disubstituted-1,3,4-oxadiazole derivatives. mdpi.com

Enzyme inhibition is a critical mechanism for many therapeutic drugs. While direct enzyme inhibition studies on this compound itself are not extensively documented in the provided results, the anticancer activity of its derivatives often points towards such mechanisms. For example, the anticancer effects of various triazine derivatives have been associated with the inhibition of key enzymes in cancer progression like VEGFR-2 and EGFR. mdpi.com

Mechanism of Biological Action of Compound Derivatives

The derivatives of this compound exert their biological effects through various mechanisms. In the context of cancer, these mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govkaist.ac.kr For instance, certain 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis in MCF-7 cells by upregulating caspase-3 and caspase-7 proteins. nih.govkaist.ac.kr Similarly, some 4-anilinoquinolinylchalcone derivatives trigger apoptosis in MDA-MB-231 breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases. nih.gov In the case of a novel 1,2,4-triazine sulfonamide derivative, its anticancer action in colon cancer cells is linked to the induction of both extrinsic and intrinsic apoptotic pathways, involving caspase-8 and caspase-9. mdpi.com

Future Research Directions and Emerging Perspectives

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for utilizing 1-(2-Amino-4-bromophenyl)ethanone is trending towards greater efficiency and environmental responsibility. Modern synthetic chemistry aims to reduce waste, energy consumption, and the use of hazardous materials.

Key areas for future development include:

Green Catalysis: Research is increasingly focused on replacing traditional stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals. For example, convenient and efficient protocols using earth-abundant cobalt salts under ligand-free conditions have been developed for the synthesis of quinolines and quinazolines from 2-aminoaryl alcohols, a related class of compounds. acs.orgnih.gov Similarly, iron-based imidazolium (B1220033) salts have proven to be effective dual Lewis acid and redox catalysts for the aerobic synthesis of quinazolines from 2-acylanilines. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process, known as a one-pot synthesis, significantly improves efficiency by reducing the need for intermediate purification steps, saving time and resources. acs.org A facile one-pot, two-step method has been reported for synthesizing 2,3-benzodiazepines involving a phosphate-assisted acylation followed by hydrazine (B178648) cyclization. rsc.org

Alternative Energy Sources: The use of alternative energy sources like ultrasound irradiation is a promising green chemistry tool. It has been shown to promote the one-pot synthesis of complex heterocyclic scaffolds in aqueous media, offering experimental simplicity and high yields. researchgate.net

Atom Economy: Future synthetic methods will continue to prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. A highly atom-efficient synthesis of 2-substituted quinazolines has been developed using air as the oxidant and CsOH as a mediator. rsc.org

| Catalyst System | Target Heterocycle | Key Advantages | Reference |

|---|---|---|---|

| Iron-Based Imidazolium Salt (IBIS) | Quinazolines | Dual Lewis acid and redox catalyst, simple protocol. | researchgate.net |

| Co(OAc)₂·4H₂O | Quinolines and Quinazolines | Ligand-free, earth-abundant metal, environmentally benign. | acs.orgnih.gov |

| CsOH | 2-Substituted Quinazolines | Mediates multiple steps, uses air as an oxidant, highly atom-efficient. | rsc.org |

| H-MCM-22 | 1,5-Benzodiazepines | Heterogeneous catalyst, mild reaction conditions, good to excellent yields. | nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For transformations involving this compound and related 2-aminoaryl ketones, several complex mechanistic pathways are of interest.

Future research will likely focus on:

Multi-step Reaction Cascades: The synthesis of quinazolines often proceeds through a sequence of condensation, cyclization, and oxidation reactions. researchgate.net Elucidating the intermediates and transition states in these cascades is crucial for controlling product selectivity and yield.

Dehydrogenative Coupling: The synthesis of quinolines and quinazolines can occur via a dehydrogenative cyclization pathway. acs.org This involves the initial dehydrogenation of an alcohol to a carbonyl compound, followed by condensation and cyclization. acs.org Further studies are needed to understand the role of the metal catalyst and base in each step of this process.

Domino Reactions: The synthesis of benzodiazepines can be achieved through domino carboamination processes. mdpi.com These intricate sequences involve multiple bond-forming events in a single operation, and a deeper mechanistic understanding will enable the design of more complex molecular architectures.

Role of Promoters: In certain reactions, a single reagent can act as a promoter for multiple steps. For instance, CsOH has been shown to effectively promote alcohol oxidation, nitrile hydration, and cyclocondensation in the synthesis of 2-substituted quinazolines. rsc.org Investigating the precise role of such promoters is an active area of research.

Advanced Computational Modeling and Rational Design Strategies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, computational modeling can provide valuable insights and guide experimental work.

Future directions in this area include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of reaction mechanisms, such as the transition metal-catalyzed hydrolysis of imine linkages. researchgate.net

Property Prediction: Computational tools can predict various physicochemical properties of molecules. For this compound, properties such as the octanol-water partition coefficient (XLogP3) and predicted collision cross section values have been calculated. nih.govuni.lu These predictions are valuable for assessing the drug-likeness and pharmacokinetic properties of new derivatives.

Rational Design of Bioactive Molecules: By understanding the structure-activity relationships of biologically active compounds derived from this compound, such as benzodiazepines, computational models can be used to rationally design new derivatives with improved potency and selectivity. This includes the design of molecules with specific three-dimensional conformations to fit into the binding sites of biological targets. cdnsciencepub.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | nih.gov |

| Molecular Weight | 214.06 g/mol | nih.gov |

| Monoisotopic Mass | 212.97893 Da | uni.lu |

| XLogP3 | 2.5 | nih.gov |

| Predicted CCS ([M+H]⁺) | 136.5 Ų | uni.lu |

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it, particularly benzodiazepines and quinazolines, have a wide range of biological activities. researchgate.netnih.govresearchgate.net A key area for future research is to fully understand the molecular mechanisms by which these derivatives exert their effects.

Future research should focus on:

Target Identification and Validation: For novel derivatives synthesized from this compound that show promising biological activity, the first step will be to identify their specific molecular targets, such as enzymes or receptors.

Mechanism of Action Studies: Once a target is identified, detailed studies will be required to elucidate the precise mechanism of action. For example, with benzodiazepines, this involves understanding how they modulate the function of the GABA-A receptor, leading to a decrease in neuronal excitability. researchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of these derivatives affect their biological activity will provide a deeper understanding of the molecular interactions involved and guide the design of more potent and selective compounds.

Exploration of Undiscovered Applications in Material Science and Chemical Biology

The versatility of this compound as a precursor to various heterocyclic systems suggests that its potential applications extend beyond pharmaceuticals.

Emerging areas of exploration include:

Material Science: Certain derivatives of 1,5-benzodiazepines, which can be synthesized from related 2-aminoaryl ketones, are used as dyes for acrylic fibers. nih.gov This suggests that other heterocyclic compounds derived from this compound could have interesting optical or electronic properties, making them suitable for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

Chemical Biology: The diverse range of heterocyclic scaffolds that can be synthesized from this precursor makes it a valuable tool in chemical biology. These compounds can be used as chemical probes to study complex biological processes or as building blocks for the development of new diagnostic agents. The development of environmentally benign synthetic methods for these N-heterocycles further enhances their utility in this field. acs.orgnih.gov

Functional Dyes and Pigments: The inherent aromatic and heterocyclic nature of the derivatives of this compound could be exploited to develop new classes of functional dyes and pigments with tailored absorption and emission properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-bromophenyl)ethanone?

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aryl amines. A documented method uses 3-bromoaniline as the starting material under an argon atmosphere. The reaction proceeds via condensation with acetonitrile in the presence of boron trichloride (BCl₃) in anhydrous toluene, yielding the product at 25% efficiency. Optimization of stoichiometry and solvent choice (e.g., acetonitrile vs. toluene) is critical to improve reaction kinetics . Alternative routes for analogous compounds involve multi-step halogenation and protection/deprotection strategies, as seen in the synthesis of 1-(2-amino-5-fluorophenyl)ethanone .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : and NMR (e.g., δ = 2.63 ppm for the acetyl group in CDCl₃) to confirm substitution patterns and purity .

- Mass Spectrometry : Electron ionization (EI-MS) to verify molecular weight (e.g., m/z ≈ 229 for C₈H₇BrNO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

- X-ray Crystallography : For structural elucidation, though crystallization may require high-purity samples and optimized solvent systems .

Advanced Research Questions

Q. How can researchers address the low yield (25%) in the synthesis of this compound?

Low yields may arise from side reactions (e.g., over-halogenation or decomposition of the amino group). Strategies include:

- Catalyst Optimization : Replacing BCl₃ with milder Lewis acids (e.g., AlCl₃) to reduce side reactions .

- Temperature Control : Lowering reaction temperatures to stabilize intermediates, as seen in analogous bromoacetophenone syntheses .

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Protection of the Amino Group : Using temporary protecting groups (e.g., acetyl) to prevent unwanted side reactions during halogenation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization challenges include poor solubility and polymorphism. Solutions involve:

- Co-solvent Systems : Combining toluene with hexane for gradual crystal growth .

- High-Resolution Data Collection : Using SHELXL for refining twinned or low-quality crystals, leveraging its robustness in handling partial occupancy or disorder .

- Synchrotron Radiation : For weakly diffracting crystals, high-flux X-ray sources improve data resolution .

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

Discrepancies between calculated and observed spectra require:

- Computational Validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

- Complementary Techniques : Cross-validation using IR, Raman, and high-resolution mass spectrometry (HRMS) .

- Crystallographic Correlation : Aligning spectroscopic data with X-ray-derived bond lengths and angles to confirm assignments .

Q. What are the applications of this compound in advanced organic synthesis?

The compound serves as:

- Pharmaceutical Intermediate : For synthesizing heterocyclic scaffolds (e.g., pyrazoles or palladacycles) with bioactive properties .

- Ligand Precursor : In cyclometalated complexes for catalytic applications, leveraging the amino and bromo groups for coordination .

- Photoinitiator : Derivatives like biphenylmethanones are used in polymer chemistry for UV-induced crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.